molecular formula C32H35NO5 B12621312 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine CAS No. 946534-30-1

1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine

Cat. No.: B12621312
CAS No.: 946534-30-1
M. Wt: 513.6 g/mol
InChI Key: FUIWZNGTKJQCBR-UHFFFAOYSA-N
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Description

1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine is a complex organic compound with a unique structure that includes a benzopyrano-benzoxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine typically involves multiple steps. The initial step often includes the formation of the benzopyrano-benzoxepin core, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include alkyl halides, phenols, and piperidine derivatives. Reaction conditions may vary, but they often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

946534-30-1

Molecular Formula

C32H35NO5

Molecular Weight

513.6 g/mol

IUPAC Name

1-[2-[4-(5,14-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl)phenoxy]ethyl]piperidine

InChI

InChI=1S/C32H35NO5/c1-34-24-11-13-30-28(18-24)27-20-31(38-32-19-25(35-2)10-12-26(32)29(27)21-37-30)22-6-8-23(9-7-22)36-17-16-33-14-4-3-5-15-33/h6-13,18-19,31H,3-5,14-17,20-21H2,1-2H3

InChI Key

FUIWZNGTKJQCBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC3=C2CC(OC4=C3C=CC(=C4)OC)C5=CC=C(C=C5)OCCN6CCCCC6

Origin of Product

United States

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